molecular formula C11H9NaO3 B1405502 sodium (6-methoxy-1-oxo-2,3-dihydro-1H-inden-2-ylidene)methanolate CAS No. 1461727-03-6

sodium (6-methoxy-1-oxo-2,3-dihydro-1H-inden-2-ylidene)methanolate

Cat. No.: B1405502
CAS No.: 1461727-03-6
M. Wt: 212.18 g/mol
InChI Key: JMIGKKUFLUGTGM-WVLIHFOGSA-M
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Description

Sodium (6-methoxy-1-oxo-2,3-dihydro-1H-inden-2-ylidene)methanolate is a chemical compound with the molecular formula C11H9NaO3 It is known for its unique structure, which includes a methoxy group and an indene moiety

Mechanism of Action

Target of Action

The compound Sodium (6-methoxy-1-oxo-2,3-dihydro-1H-inden-2-ylidene)methanolate is likely to interact with Voltage-gated sodium (Na V) channels . These channels are responsible for the rapid rising-phase of action potentials in excitable cells . Over 1,000 mutations in Na V channels are associated with human diseases including epilepsy, periodic paralysis, arrhythmias, and pain disorders .

Mode of Action

Based on its structural similarity to sodium methanethiolate , it can be inferred that it may act as a powerful nucleophile . This suggests that it could participate in reactions leading to the formation of new bonds, potentially affecting the function of its target proteins.

Biochemical Pathways

Given its potential interaction with na v channels , it might influence the action potential generation and propagation in excitable cells. This could have downstream effects on neuronal signaling and muscle contraction, among other physiological processes.

Pharmacokinetics

Based on studies of similar compounds , it can be inferred that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would significantly impact its bioavailability and overall pharmacological effect.

Result of Action

Given its potential interaction with na v channels , it could potentially modulate the function of these channels, thereby affecting the excitability of cells.

Action Environment

The action of this compound could be influenced by various environmental factors. For instance, the pH and ionic strength of the environment could affect the compound’s solubility and stability. Moreover, the presence of other molecules could potentially interfere with its interaction with its target proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium (6-methoxy-1-oxo-2,3-dihydro-1H-inden-2-ylidene)methanolate typically involves organic synthesis techniques. One common method includes the reaction of 6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid with sodium methoxide. The reaction is carried out under reflux conditions in methanol, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Sodium (6-methoxy-1-oxo-2,3-dihydro-1H-inden-2-ylidene)methanolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Sodium (6-methoxy-1-oxo-2,3-dihydro-1H-inden-2-ylidene)methanolate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

1461727-03-6

Molecular Formula

C11H9NaO3

Molecular Weight

212.18 g/mol

IUPAC Name

sodium;(E)-(5-methoxy-3-oxo-1H-inden-2-ylidene)methanolate

InChI

InChI=1S/C11H10O3.Na/c1-14-9-3-2-7-4-8(6-12)11(13)10(7)5-9;/h2-3,5-6,12H,4H2,1H3;/q;+1/p-1/b8-6+;

InChI Key

JMIGKKUFLUGTGM-WVLIHFOGSA-M

SMILES

COC1=CC2=C(CC(=C[O-])C2=O)C=C1.[Na+]

Isomeric SMILES

COC1=CC2=C(C/C(=C\[O-])/C2=O)C=C1.[Na+]

Canonical SMILES

COC1=CC2=C(CC(=C[O-])C2=O)C=C1.[Na+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

sodium (6-methoxy-1-oxo-2,3-dihydro-1H-inden-2-ylidene)methanolate
sodium (6-methoxy-1-oxo-2,3-dihydro-1H-inden-2-ylidene)methanolate
sodium (6-methoxy-1-oxo-2,3-dihydro-1H-inden-2-ylidene)methanolate
sodium (6-methoxy-1-oxo-2,3-dihydro-1H-inden-2-ylidene)methanolate
sodium (6-methoxy-1-oxo-2,3-dihydro-1H-inden-2-ylidene)methanolate
sodium (6-methoxy-1-oxo-2,3-dihydro-1H-inden-2-ylidene)methanolate

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